Prephytoene pyrophosphate
Description
Properties
CAS No. |
38005-61-7 |
|---|---|
Molecular Formula |
C40H68O7P2 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1 |
InChI Key |
RVCNKTPCHZNAAO-UZDKSQMHSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Other CAS No. |
38005-61-7 |
physical_description |
Solid |
Synonyms |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Synthesis of Prephytoene Pyrophosphate
Precursor Substrate Derivation from Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate
The journey to prephytoene pyrophosphate begins with the fundamental five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netwikipedia.orgwikipedia.org These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of plants and in animals, fungi, and some bacteria, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants, algae, and many bacteria. wikipedia.orgwikipedia.org
The synthesis of the direct precursor to this compound, geranylgeranyl pyrophosphate (GGPP), involves the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. researchgate.netannualreviews.org This series of reactions is catalyzed by prenyltransferase enzymes. First, DMAPP is condensed with one molecule of IPP to form the ten-carbon geranyl pyrophosphate (GPP). Subsequently, another IPP molecule is added to GPP to yield the fifteen-carbon farnesyl pyrophosphate (FPP). researchgate.netgoogle.com The final elongation step involves the addition of a third IPP molecule to FPP, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPS), to produce the twenty-carbon GGPP. annualreviews.org
Geranylgeranyl Pyrophosphate Condensation to this compound
The formation of this compound is the first committed step in carotenoid biosynthesis. annualreviews.orgfrontiersin.org This reaction involves the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.govrsc.org This dimerization is a two-step process catalyzed by the enzyme phytoene (B131915) synthase (PSY) in plants, algae, and cyanobacteria, and by its homolog, this compound synthase (CrtB), in non-photosynthetic bacteria. researchgate.nettaylorandfrancis.compnas.org
The initial step is the formation of a cyclopropylcarbinyl intermediate, this compound, from two molecules of GGPP. rsc.orgacs.org This reaction is catalyzed by the synthase activity of the enzyme. bvsalud.orgharvard.edu The enzyme that catalyzes the condensation of two molecules of geranylgeranyl diphosphate (B83284) to give prephytoene diphosphate is also known as Geranylgeranyl-Diphosphate Geranylgeranyltransferase. harvard.edu
Conversion of this compound to Phytoene
Following its synthesis, this compound is rapidly converted into phytoene, the first C40 hydrocarbon in the carotenoid biosynthetic pathway. researchgate.netnih.goviupac.org This conversion involves the rearrangement of the cyclopropylcarbinyl structure of this compound and the elimination of pyrophosphate. acs.org In most organisms, this reaction yields 15-cis-phytoene. acs.orgiupac.org
This conversion is the second of the two consecutive reactions catalyzed by the bifunctional enzyme phytoene synthase. frontiersin.orgnih.govuniprot.org The close coupling of these two steps ensures the efficient channeling of the substrate towards carotenoid production.
Catalytic Activities of Phytoene Synthase (PSY) and this compound Synthase (CrtB)
Phytoene synthase (PSY) and its bacterial counterpart, CrtB, are central to the regulation of carotenoid biosynthesis. annualreviews.orggoogle.comfrontiersin.org They belong to the squalene (B77637)/phytoene synthase family of proteins and share conserved structural domains. annualreviews.orgwikipedia.org
Bifunctional Nature of Phytoene Synthase
Phytoene synthase is a bifunctional enzyme, meaning it catalyzes two distinct but coupled reactions on a single polypeptide chain. frontiersin.orgnih.gov It first catalyzes the dimerization of two GGPP molecules to form this compound and then mediates the conversion of this intermediate into phytoene. frontiersin.orgnih.govresearchgate.net Studies with purified phytoene synthase from Capsicum annuum (pepper) chromoplasts demonstrated that a single protein is responsible for both activities. nih.gov The two reactions exhibit conventional Michaelis-Menten kinetics, and in no instance have they been kinetically uncoupled, strongly suggesting a single active site for both transformations. nih.gov The activity of plant phytoene synthases is strictly dependent on the presence of Mn²⁺ as a cofactor. frontiersin.orgnih.gov
Specificity of Bacterial this compound Synthase (CrtB)
In many non-photosynthetic bacteria, the homologous enzyme is referred to as this compound synthase, or CrtB. annualreviews.orgrsc.org While structurally and functionally similar to plant PSY, there can be differences in their catalytic properties. For instance, the CrtB enzyme from Erwinia herbicola has been cloned and expressed, allowing for detailed characterization. acs.orgnih.gov This enzyme also requires Mn²⁺ for activity and has a pH optimum of 8.2. acs.org The sole product of the reaction catalyzed by the Erwinia herbicola CrtB is 15,15'-Z-phytoene. acs.org The amino acid sequences of bacterial CrtB enzymes show significant identity with plant, algal, and cyanobacterial phytoene synthases. pnas.orgnih.gov
| Feature | Phytoene Synthase (PSY) | This compound Synthase (CrtB) |
| Organism(s) | Plants, Algae, Cyanobacteria | Non-photosynthetic Bacteria |
| Function | Bifunctional: GGPP dimerization to PPPP and PPPP conversion to phytoene | Primarily GGPP dimerization to PPPP; also converts PPPP to phytoene |
| Cofactor Requirement | Mn²⁺ | Mn²⁺ |
| Product | Primarily 15-cis-phytoene | 15,15'-Z-phytoene (in Erwinia herbicola) |
| Gene | psy | crtB |
Biochemical and Structural Characterization of Enzymes Catalyzing Prephytoene Pyrophosphate Transformations
Enzymatic Reaction Mechanisms and Kinetics
Phytoene (B131915) synthase exhibits a high specificity for its substrate, geranylgeranyl pyrophosphate (GGPP). The affinity of the enzyme for its substrates is reflected in its Michaelis constant (Km) values. For the two-step reaction catalyzed by phytoene synthase from Capsicum chromoplasts, the Km for GGPP is 0.30 µM, and for the intermediate prephytoene pyrophosphate, it is 0.27 µM. nih.gov In tomato chloroplasts, the Km for GGPP was determined to be 5 µM. researchgate.net These variations in Km values can be attributed to the different plant species and the specific isoforms of the enzyme. frontiersin.org
| Organism/Organelle | Substrate | Km (µM) | Reference |
|---|---|---|---|
| Capsicum chromoplast | Geranylgeranyl Pyrophosphate | 0.30 | nih.gov |
| Capsicum chromoplast | This compound | 0.27 | nih.gov |
| Tomato chloroplast | Geranylgeranyl Pyrophosphate | 5 | researchgate.net |
The catalytic activity of phytoene synthase is strictly dependent on the presence of a divalent cation, with a strong preference for manganese (Mn²⁺). frontiersin.orgnih.govscispace.comnih.govresearchgate.net This requirement is believed to play a regulatory role, influencing the competition for the common substrate GGPP among different enzymes within the plastids. frontiersin.orgnih.gov For the enzyme from tomato chloroplasts, the Km for Mn²⁺ was found to be 0.4 mM. researchgate.net Some studies have also indicated a requirement for ATP, with a reported Km of 2.0 mM for the tomato chloroplast enzyme. researchgate.net
| Cofactor | Organism/Organelle | Km (mM) | Reference |
|---|---|---|---|
| Mn²⁺ | Tomato chloroplast | 0.4 | researchgate.net |
| ATP | Tomato chloroplast | 2.0 | researchgate.net |
Molecular and Structural Biology of Phytoene Synthase
Phytoene synthase belongs to the class 1 superfamily of isoprenoid biosynthetic enzymes and shares a conserved prenyltransferase domain with squalene (B77637) synthase. frontiersin.orgnih.gov In land plants, these proteins typically consist of 380–450 amino acid residues. frontiersin.orgnih.gov
Phytoene synthase from Capsicum has been shown to be a monomeric protein with a molecular weight of approximately 47.5 kDa. nih.gov However, in tomato chloroplasts, while the native molecular mass of the functional enzyme is around 43 kDa, it can associate with a larger protein complex of at least 200 kDa under optimal native conditions. researchgate.net This complex may also contain other enzymes of the terpenoid pathway, such as isopentenyl diphosphate (B83284) isomerase and geranylgeranyl diphosphate synthase. researchgate.net The enzyme from bell pepper also acts as a monomer. scispace.com In contrast, phytoene desaturase, an enzyme downstream in the pathway, can form homotetramers which are important for its function. researchgate.netnih.gov
The active site of phytoene synthase is composed of several conserved motifs. nih.govfrontiersin.orgresearchgate.net These include a substrate-binding pocket, catalytic residues, active site lid residues, two aspartate-rich regions (DXXXD), and a substrate-Mg²⁺ binding site. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.com The majority of the residues in the active site are highly conserved, even when compared to bacterial and fungal orthologs. nih.govresearchgate.net The catalytic domains are primarily located in two regions of the protein sequence. mdpi.com The arginine-specific inhibitor hydroxyphenylglyoxal's effect suggests the presence of crucial arginine residues within or near the active site. nih.gov
Comparative Structural Analyses and Homology Modeling
The enzymes responsible for the synthesis and subsequent transformation of this compound (PPPP) belong to the broader family of trans-isoprenyl diphosphate synthase head-to-head (Trans-IPPS HH) enzymes. pnas.org This superfamily also includes squalene synthase, which is involved in sterol biosynthesis. pnas.orgresearchgate.net The key enzyme in carotenoid biosynthesis that utilizes PPPP is phytoene synthase. In prokaryotes, this process is typically catalyzed by two separate enzymes, this compound synthase (CrtB) and phytoene synthase (CrtE), whereas in plants and algae, a single bifunctional enzyme, phytoene synthase (PSY), carries out both steps: the dimerization of geranylgeranyl pyrophosphate (GGPP) to form PPPP, and its subsequent conversion to phytoene. frontiersin.orgpnas.orgnih.gov
Homology modeling, utilizing platforms such as Phyre2, LOMETS, and I-TASSER, has become a crucial tool for predicting the three-dimensional structures of these enzymes in the absence of complete crystal structures. scientificarchives.com These models, combined with site-directed mutagenesis studies, have provided insights into the catalytic mechanism. A key conserved feature is the pyrophosphate-binding site. Structural analyses of related enzymes show that this site is often located in a flexible hinge region between two domains and involves conserved loop regions that coordinate the pyrophosphate moiety, often with the help of a divalent metal ion like Mg²⁺. researchgate.netnih.gov For example, analysis of dehydrogenases like CrtI, which acts downstream of phytoene, reveals a putative ADP-binding β-α-β fold characteristic of enzymes that bind FAD or NAD(P) cofactors, a feature likely shared by enzymes interacting with the pyrophosphate group of PPPP. nih.govpnas.org The catalytic mechanism is believed to proceed through an ordered sequential process involving substrate binding, condensation to form the cyclopropylcarbinyl intermediate (PPPP), and subsequent rearrangement and elimination of pyrophosphate to form phytoene. researchgate.net
Table 1: Comparative Sequence Identities of Early Carotenoid Biosynthesis Enzymes
| Enzyme | Organism 1 | Organism 2 | Sequence Identity (%) | Reference |
|---|---|---|---|---|
| CrtB (this compound Synthase) | Erwinia herbicola | Rhodobacter capsulatus | 33.7 | nih.gov |
| CrtE (Phytoene Synthase) | Erwinia herbicola | Rhodobacter capsulatus | 30.8 | nih.gov |
| CrtI (Phytoene Dehydrogenase) | Erwinia herbicola | Rhodobacter capsulatus | 41.7 | nih.gov |
| CrtB (this compound Synthase) | Erwinia herbicola | Tomato (pTOM5) | 25.2 | nih.gov |
| CrtB (this compound Synthase) | Rhodobacter capsulatus | Tomato (pTOM5) | 23.3 | nih.gov |
Subcellular Localization of this compound-Related Enzymatic Activities
Plastidial Compartmentation in Photosynthetic Organisms (e.g., Chromoplasts, Chloroplasts, Etioplasts, Amyloplasts)
In all photosynthetic eukaryotes, the biosynthesis of carotenoids, including the formation and transformation of this compound, is confined to plastids. annualreviews.orgaocs.orgnih.gov The enzymes involved are encoded by nuclear genes and subsequently imported into the plastid. aocs.org The key enzyme, phytoene synthase (PSY), which catalyzes the conversion of GGPP to phytoene via the PPPP intermediate, has been definitively localized to the plastid compartment in various plant species. frontiersin.orgnih.govnih.gov
The sub-plastidial location of PSY activity shows considerable diversity and dynamic regulation depending on the plastid type, organism, and developmental stage.
Chloroplasts: In the chloroplasts of photosynthetic tissues like leaves, PSY isozymes exhibit differential localization. Studies in maize and Arabidopsis have found PSY associated with the stroma, thylakoid membranes, and the inner envelope membrane. nih.govnih.govscispace.com This distribution facilitates access to the GGPP substrate pool, which is also used for the synthesis of chlorophylls (B1240455) and tocopherols (B72186), and channels the lipophilic product, phytoene, into the membrane for subsequent desaturation steps. frontiersin.orgnih.gov
Chromoplasts: In the chromoplasts of ripening fruits and flowers, which are specialized for high-level carotenoid synthesis and storage, PSY localization is prominent. In pepper (Capsicum annuum) fruit chromoplasts, PSY activity is found in the stroma and associated with membranes. pnas.orgresearchgate.net Proteomic studies have shown the PSY protein to be highly abundant in fibrillar structures, which are lipoprotein sequestering bodies, although the enzyme is most active in the membrane and stromal fractions. researchgate.net This suggests that the membranes are the primary sites of synthesis, while the fibrillar structures are involved in sequestration. researchgate.net
Other Plastids: Research has also confirmed phytoene synthase activity in etioplasts (plastids in dark-grown plants) and amyloplasts (starch-storing plastids), although often at lower levels than in chloroplasts and chromoplasts. The presence of the pathway in these plastids is crucial for producing precursors for hormones like abscisic acid and for the rapid greening process upon light exposure. An enzyme with homology to CrtE (phytoene synthase) has also been identified on the cyanelle DNA of the alga Cyanophora paradoxa, with cyanelles being considered a primitive type of plastid. carbocation.com
Table 2: Subcellular Localization of Phytoene Synthase (PSY) in Plant Plastids
| Organism | Plastid Type | Sub-Plastidial Location | Reference |
|---|---|---|---|
| Maize (Zea mays) | Chloroplast | Plastoglobuli, Stroma, Thylakoid membranes | nih.govnih.gov |
| Pepper (Capsicum annuum) | Chromoplast | Stroma, Membranes, Fibrils (protein abundance) | pnas.orgresearchgate.net |
| Arabidopsis thaliana | Chloroplast | Envelope membranes, Stroma | nih.gov |
| Wheat (Triticum aestivum) | Plastid (unspecified) | Exclusive to plastid compartment | nih.gov |
| Cyanophora paradoxa | Cyanelle | Encoded by cyanelle DNA | carbocation.com |
Localization in Prokaryotic Systems
In prokaryotes, the enzymes for carotenoid biosynthesis, including those that synthesize and convert this compound (CrtB and CrtE), are generally associated with cellular membranes. mdpi.comannualreviews.org This localization is logical given the lipophilic nature of carotenoids and their intermediates. annualreviews.org
The organization of carotenogenic genes into clusters or operons, such as the crt cluster in Erwinia and Rhodobacter species, facilitates the coordinated expression and assembly of the enzyme machinery. nih.govnih.gov In photosynthetic bacteria like Rhodobacter capsulatus, the carotenoid biosynthesis pathway is intimately linked with the photosynthetic apparatus. The enzymes, and the pigments they produce, are localized in the extensive intracytoplasmic membrane systems that house the bacteriochlorophyll-protein complexes. annualreviews.org
In nonphotosynthetic bacteria such as Erwinia herbicola (now Pantoea agglomerans), the enzymes are also membrane-bound. mdpi.comnih.gov Functional analysis of the Erwinia uredovora carotenoid biosynthesis genes expressed in E. coli confirmed that the pathway enzymes function effectively, leading to pigment accumulation, which implies a functional association with the E. coli cytoplasmic membrane. nih.gov While specific sub-cellular structures equivalent to plastoglobuli are absent, the enzymes are thought to form multi-enzyme complexes or "metabolons" within the membrane to efficiently channel the hydrophobic intermediates through the pathway from PPPP to the final carotenoid products.
Table 3: Localization of this compound-Related Enzymes in Prokaryotes
| Prokaryotic Group | Enzymes | Cellular Localization | Reference |
|---|---|---|---|
| Photosynthetic Purple Bacteria (e.g., Rhodobacter) | CrtB, CrtE | Associated with intracytoplasmic photosynthetic membranes | mdpi.comannualreviews.org |
| Nonphotosynthetic Bacteria (e.g., Erwinia/Pantoea) | CrtB, CrtE | Associated with the cytoplasmic membrane | nih.govnih.gov |
| General Eubacteria | CrtB, CrtE | Generally membrane-associated, potentially in metabolons | mdpi.comannualreviews.org |
Genetic Basis and Regulatory Mechanisms of Prephytoene Pyrophosphate Metabolism
Gene Identification, Cloning, and Sequence Analysis of Enzymes
The enzyme responsible for the synthesis of prephytoene pyrophosphate and its subsequent conversion to phytoene (B131915) is phytoene synthase (PSY). nih.gov The genes encoding this pivotal enzyme have been identified, cloned, and sequenced from a wide array of organisms, including bacteria, algae, fungi, and higher plants. nih.govtandfonline.compnas.org These molecular studies have been instrumental in elucidating the fundamental structure and evolutionary history of PSY.
Techniques such as reverse transcription-polymerase chain reaction (RT-PCR), genome walking, and suppression PCR have been successfully employed to isolate PSY genes. acs.orgnih.govacs.org For instance, the complete Psy gene from the unicellular green alga Dunaliella salina was isolated using genome walking and suppression PCR, leading to the identification of a 1260 bp cDNA that codes for 420 amino acids. acs.orgnih.gov In the 'Granny Smith' apple, the MdPSY gene was cloned using in silico methods and RT-PCR, revealing a complete open reading frame of 1194 bp encoding a predicted protein of 397 amino acids. tandfonline.com
Sequence analysis of these cloned genes has provided valuable insights into their structure. For example, a comparison between the genomic DNA and cDNA of the D. salina Psy gene revealed a structure consisting of five exons and four introns. acs.orgnih.gov The number of introns in PSY genes can vary, with algal genes showing wider variation compared to the four to five introns typically found in higher plants. nih.govgeneticsmr.org
Comparative sequence analyses have revealed a high degree of conservation for phytoene synthase across different species, pointing to a common evolutionary origin. nih.gov The amino acid sequence of PSY from Dunaliella salina, for example, shares 78-89% similarity with that of many higher plants. acs.orgnih.gov Similarly, the PSY protein from 'Granny Smith' apples exhibits high homology with PSY proteins from other plants, including 93.9% with MdPSY1 and 71.8% with FaPSY from strawberry. tandfonline.com
Phylogenetic analyses based on these sequence comparisons have helped to trace the evolutionary diversification of the PSY gene family. nih.gov In many plant species, PSY is encoded by a small gene family, often comprising two or three paralogs that have arisen from gene duplication events. frontiersin.orgnih.gov These paralogs have often undergone subfunctionalization, acquiring distinct expression patterns and roles in different tissues or under different conditions. frontiersin.org For instance, land plant PSY proteins can generally be divided into three major groups, with genes in each group showing tissue-specific expression patterns. researchgate.netfrontiersin.org
The table below presents a summary of phytoene synthase gene characteristics from selected species.
| Species | Gene Name | ORF Length (bp) | Encoded Amino Acids | Key Finding | Reference(s) |
| Dunaliella salina | Psy | 1260 | 420 | Gene consists of five exons and four introns; shows high similarity to higher plant PSYs. | acs.orgnih.gov |
| Malus × domestica ('Granny Smith') | MdPSY | 1194 | 397 | High homology with other Rosaceae PSY proteins. | tandfonline.com |
| Phycomyces blakesleeanus | carRA | - | - | A single gene encodes a bifunctional protein with both lycopene (B16060) cyclase and phytoene synthase domains. | pnas.org |
| Arabidopsis thaliana | PSY | - | - | Possesses a single PSY gene with alternative splice variants. | nih.gov |
Across the diverse range of organisms that produce carotenoids, the PSY enzyme contains highly conserved domains and motifs essential for its catalytic function. A common feature is the squalene (B77637)/phytoene synthase (SQS-PSY) domain, identified as Pfam accession no. 00494. nih.gov
Detailed analyses using tools like the NCBI Conserved Domains Search have identified several critical motifs within the PSY protein structure. researchgate.netnih.govoup.com These include:
Substrate Binding Pocket: Essential for recognizing and binding the two molecules of geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.gov
Aspartate-rich Motifs: Two highly conserved aspartate-rich regions, often referred to as FARM (first aspartate-rich motif) and SARM (second aspartate-rich motif), are crucial for the catalytic activity. nih.govnih.gov These motifs are involved in binding the pyrophosphate moieties of the substrate and coordinating with a required Mg²⁺ cofactor. nih.govnih.gov
Catalytic Residues: Specific amino acid residues within the active site that directly participate in the condensation reaction. researchgate.netnih.gov
Active Site Lid: A region that likely covers the active site after substrate binding, creating the appropriate environment for catalysis. researchgate.netnih.gov
The table below details some of the key conserved motifs identified in phytoene synthase proteins.
| Conserved Domain/Motif | Proposed Function | Organism(s) where identified | Reference(s) |
| SQS-PSY Domain (Pfam 00494) | Core catalytic domain for squalene and phytoene synthases. | Widespread across plants and other organisms. | nih.gov |
| trans-Isoprenyl Diphosphate (B83284) Synthase (Trans_IPPS_HH) domain | Homologous domain containing the active site. | Dunaliella bardawil, Salicornia europaea | researchgate.netoup.com |
| Aspartate-rich Motifs (e.g., DDXXD) | Binding of substrate pyrophosphate groups and Mg²⁺ cofactor. | Pyropia yezoensis, Dunaliella salina | nih.govnih.gov |
| Substrate-Mg²⁺ Binding Site | Coordination of the substrate and the essential metal cofactor. | Dunaliella salina | nih.gov |
Transcriptional and Post-Transcriptional Control Mechanisms
The expression of phytoene synthase genes is tightly regulated at multiple levels to control the flux of metabolites into the carotenoid pathway. nih.govfrontiersin.org This regulation occurs at the transcriptional, post-transcriptional, and post-translational stages, allowing plants to finely tune carotenoid production in response to a multitude of internal and external signals. nih.govresearchgate.net
Expression of PSY genes is highly dynamic and varies significantly depending on the tissue type, developmental stage, and prevailing environmental conditions. frontiersin.orgnih.gov This differential expression is a primary mechanism for controlling where and when carotenoids are synthesized.
Developmental Cues: In many plants with multiple PSY paralogs, the genes exhibit tissue-specific expression patterns. For example, in watermelon, ClPSY1 is most highly expressed in the fruit flesh and is associated with flesh color formation, ClPSY2 transcripts are highest in leaves, and ClPSY3 is predominantly expressed in roots. mdpi.comnih.gov Similarly, in tomato and maize, PSY1 is primarily responsible for carotenoid accumulation during fruit ripening or in grains, while PSY2 functions in photosynthetic tissues, and PSY3 is active in roots, often in response to stress. frontiersin.org The upregulation of specific PSY genes during fruit ripening is a common phenomenon observed in many species. frontiersin.org
Environmental Cues: PSY gene expression is strongly influenced by environmental signals, particularly light. frontiersin.org During de-etiolation (the greening of seedlings upon first exposure to light), PSY transcript levels are rapidly and significantly induced. frontiersin.orgnih.gov Other environmental stresses such as high salinity, drought, and temperature changes can also modulate PSY expression. nih.govnih.gov For instance, in the grasses, the PSY3 gene is implicated in abiotic stress responses in the roots. nih.gov In Arabidopsis, a specific splice variant of the single PSY gene is preferentially induced under salt stress or sudden changes in light intensity, demonstrating a rapid response mechanism. nih.gov
The following table provides examples of differential expression of PSY genes.
| Species | Gene(s) | Condition/Tissue | Observed Expression Change | Implied Function | Reference(s) |
| Watermelon | ClPSY1 | Fruit Flesh | High expression correlated with colored flesh | Carotenoid synthesis for fruit color | mdpi.com |
| Watermelon | ClPSY3 | Root | Dominant expression | Root-specific functions (e.g., ABA synthesis) | mdpi.com |
| Maize, Rice | PSY3 | Root (Drought/Salt Stress) | Upregulation | Abiotic stress response, ABA biosynthesis | frontiersin.orgnih.gov |
| Arabidopsis thaliana | PSY (ASV2) | Salt Stress / High Light | Induction | Rapid increase in carotenoid pathway flux | nih.gov |
| Tomato | SlPSY1 | Fruit Ripening | Upregulation | Carotenoid accumulation during ripening | frontiersin.org |
The transcriptional control of PSY genes is dictated by cis-regulatory elements located in their promoter and untranslated regions (UTRs), which serve as binding sites for various transcription factors. frontiersin.orgoup.com Analysis of PSY promoter regions has identified numerous conserved motifs that respond to light, hormones, and stress signals.
In Dunaliella bardawil, computational analysis of the psy promoter identified several motifs, including a TATA-box, GATA-box, and CCAAT-box, as well as elements associated with light regulation (Box II/G box, ASF1MOTIFCAMV) and salt induction (GT-1GMSCAM4). oup.comoup.com In tomato, the PSY1 promoter and 5'-UTR contain elements responsive to light, methyl jasmonate, abscisic acid (ABA), and ethylene. researchgate.net
A key light-responsive element found in the Arabidopsis PSY promoter is the G-box motif. frontiersin.org This site is directly bound by Phytochrome-Interacting Factors (PIFs), which act as repressors of PSY transcription in the dark. frontiersin.orgnih.gov Upon illumination, phytochromes trigger the degradation of PIFs, leading to the derepression of the PSY gene and a subsequent burst in carotenoid synthesis. nih.gov Conversely, the transcription factor LONG HYPOCOTYL 5 (HY5) acts as an activator by binding to the same G-box motif in the light. frontiersin.org
In grasses like maize and rice, an ABA-responsive element (ABRE) has been identified in the promoter of the PSY3 gene, consistent with its role in stress-induced ABA biosynthesis. nih.govtandfonline.com The differential arrangement of these cis-acting elements in the promoters of PSY paralogs is a major contributor to their subfunctionalization. nih.govtandfonline.com
Post-Translational Control and Modulation of Enzyme Activity
Beyond transcriptional control, the activity of the phytoene synthase enzyme is subject to post-translational regulation, providing a more immediate and rapid means of modulating the carotenoid biosynthetic flux. nih.gov These mechanisms include protein-protein interactions and potential modifications that alter enzyme stability or catalytic efficiency. nih.govnih.gov
A key post-translational regulatory mechanism involves the interaction of PSY with the ORANGE (OR) protein. nih.govpnas.orgresearchgate.net Studies in Arabidopsis have shown that OR proteins physically interact with PSY in plastids. nih.govpnas.org Overexpression of OR leads to an increase in the amount of enzymatically active PSY protein, while mutations in OR result in dramatically reduced PSY levels, even when PSY transcript abundance is minimally affected. nih.govpnas.org This indicates that OR proteins act as major post-transcriptional or post-translational regulators that are crucial for the stability and accumulation of active PSY. nih.govpnas.org The interaction appears to be mutual, as changes in PSY expression can also alter OR protein levels. pnas.org
Furthermore, there is evidence for post-translational modification via ubiquitination-mediated turnover of PSY precursors that fail to be imported into the plastid. nih.gov The activity of PSY is also allosterically dependent on its association with specific galactolipids within the plastid membrane and requires the presence of Mn²⁺ as a cofactor. nih.govfrontiersin.org Reducing PSY activity through mutations can affect its interaction within multi-enzyme complexes, thereby fine-tuning the abundance of specific carotenoid intermediates that can act as signaling molecules to regulate plastid development. nih.govanu.edu.au
Gene Duplication and Subfunctionalization in Enzyme Evolution
Gene duplication is a fundamental process in molecular evolution that provides the raw genetic material for the emergence of new gene functions. frontiersin.org Following a duplication event, the resulting paralogous genes can have several fates; one copy may be lost, one may acquire a new function (neofunctionalization), or both copies may be preserved, with each retaining a subset of the original ancestral gene's functions (subfunctionalization). wikipedia.orgplos.org In the metabolism of this compound, which is the precursor to all carotenoids, the evolution of key enzymes, particularly phytoene synthase (PSY), offers a clear example of how gene duplication and subsequent subfunctionalization have led to more complex regulation of carotenoid biosynthesis in plants. nih.govscielo.br
The enzyme phytoene synthase catalyzes the first committed step in the carotenoid biosynthetic pathway: the condensation of two molecules of geranylgeranyl pyrophosphate to form phytoene. nih.gov This step is a major rate-controlling point in the pathway. nih.govoup.com While some organisms, like the bacterium Erwinia uredovora or the plant Arabidopsis thaliana, possess a single PSY gene, many plant species, especially within the grass family (Poaceae), have multiple PSY paralogs. scielo.brnih.govoup.com This multiplication of the PSY gene has provided an evolutionary advantage, allowing for the fine-tuned, tissue-specific, and environmentally responsive control of carotenoid production. nih.govoup.com
Research in grasses such as maize (Zea mays) and rice (Oryza sativa) has revealed the existence of a small family of PSY genes, typically consisting of three paralogs: PSY1, PSY2, and PSY3. nih.govoup.com These genes, while all encoding functional phytoene synthase enzymes, exhibit distinct expression patterns and are regulated by different developmental and environmental signals. nih.govoup.com This division of labor is a classic illustration of subfunctionalization, where the functions of an ancestral gene have been partitioned among its duplicated descendants. wikipedia.orgnih.gov
For instance, in maize, PSY1 expression is strongly correlated with carotenoid accumulation in the endosperm, the tissue that provides nutrients to the developing embryo. nih.govnih.gov In contrast, PSY2 is more broadly expressed, including in photosynthetic tissues like leaves. nih.gov The third paralog, PSY3, has been shown to be induced by abiotic stresses such as drought and salinity, particularly in the roots, where it plays a role in the biosynthesis of abscisic acid, a plant hormone derived from carotenoids that is crucial for stress responses. nih.govoup.com This differential expression allows the plant to independently regulate carotenoid biosynthesis for various purposes: nutritional content in the seed, photosynthesis in the leaves, and stress response in the roots. nih.govnih.govoup.com
The evolutionary history of the PSY gene family in grasses suggests that the initial duplication event creating PSY1 and PSY2 occurred before the diversification of the Poaceae family. nih.govnih.gov A subsequent, more recent duplication event gave rise to PSY3 in some grass lineages. scielo.brnih.gov Promoter analysis of these genes supports the subfunctionalization model, revealing differences in cis-regulatory elements that likely account for their divergent expression patterns. nih.gov The selection of maize with yellow endosperm by humans is thought to have targeted regulatory changes in the PSY1 gene, enhancing its expression in the endosperm at the potential expense of its role in photosynthetic tissues. nih.gov
The functional significance of these duplicated enzymes has been confirmed through heterologous expression systems. When the different PSY paralogs from maize and rice are expressed in E. coli engineered to produce carotenoid precursors, they all demonstrate the ability to catalyze the formation of phytoene, confirming their conserved enzymatic function despite their divergence in regulation. nih.govnih.gov
The following tables summarize the detailed research findings on the subfunctionalization of the phytoene synthase gene family in maize.
Table 1: Differential Expression and Function of Phytoene Synthase (PSY) Paralogs in Maize (Zea mays)
| Gene Paralog | Primary Tissue of Expression | Primary Associated Function/Condition | Reference |
| PSY1 | Endosperm | Carotenoid accumulation for seed nutrition | nih.govnih.gov |
| PSY2 | Leaves and other tissues | General carotenoid biosynthesis, including for photosynthesis | nih.govnih.gov |
| PSY3 | Roots | Abiotic stress response (drought, salinity) via abscisic acid biosynthesis | oup.com |
Table 2: Research Findings on Maize PSY Gene Family Subfunctionalization
| Research Finding | Significance | References |
| Three distinct PSY paralogs (PSY1, PSY2, PSY3) identified in maize. | Demonstrates the genetic basis for complex regulation of carotenoid biosynthesis. | nih.govoup.com |
| PSY1 transcript levels strongly correlate with endosperm carotenoid content. | Establishes the specific role of PSY1 in determining the nutritional value of maize kernels. | nih.govnih.gov |
| PSY3 expression is significantly upregulated in roots under drought and salt stress. | Links a specific PSY paralog to the plant's response to environmental challenges through the abscisic acid pathway. | oup.com |
| All three maize PSY paralogs encode enzymatically active phytoene synthases. | Confirms that functional divergence has occurred primarily at the level of gene regulation rather than protein function. | nih.gov |
| The duplication leading to PSY1 and PSY2 predates the evolution of the grass family. | Provides insight into the ancient evolutionary origins of this regulatory diversification. | nih.govnih.gov |
| Promoter regions of PSY paralogs show differences in regulatory elements. | Offers a molecular explanation for the observed differential expression patterns. | nih.gov |
Evolutionary Dynamics of Prephytoene Pyrophosphate Pathway Enzymes
Phylogenetic Analysis of Phytoene (B131915) Synthase and Related Carotenoid Biosynthesis Enzymes
Phylogenetic analysis provides a powerful lens through which to view the evolutionary history of the enzymes responsible for carotenoid biosynthesis. Phytoene synthase (PSY), which catalyzes the first committed step in the pathway, is a pivotal and highly conserved enzyme encoded by a gene family that has undergone significant diversification, especially in plants. scielo.brnih.gov
An ancient gene duplication event is believed to have given rise to two distinct classes of PSY (Class I and Class II) in algae. nih.govresearchgate.net A comparative genomic analysis of the green algae Ostreococcus and Micromonas revealed the presence of orthologous copies of both PSY classes, suggesting this duplication occurred early in the evolution of green algae. nih.govresearchgate.net Interestingly, in many other algal species and higher plants, the class II enzymes appear to have been lost during subsequent evolution. researchgate.net
In angiosperms, the PSY gene family has expanded further through multiple, distinct duplication events. scielo.brnih.gov This has resulted in the divergence of angiosperm PSY into at least five subgroups. nih.gov These include four subgroups containing members from both monocots and eudicots (subgroups E1, E2, M1, and M2) and one subgroup that appears specific to eudicots (subgroup E3), which shows root-specific expression. nih.gov This diversification has allowed for subfunctionalization, where different PSY paralogs are expressed in specific tissues or at different developmental stages. frontiersin.org For example, in red chilli peppers (Capsicum annuum), two distinct phytoene synthases have been identified: PSY-1, which is expressed in chromoplast-containing tissues like ripening fruit, and PSY-2, which is expressed in chloroplast-containing tissues such as leaves. tandfonline.com
The evolutionary history of carotenoid biosynthesis genes is not limited to vertical inheritance. Phylogenetic studies have shown that PSY sequences from fungi and some arthropods cluster with those from prokaryotes, which strongly suggests that these eukaryotes acquired the gene through horizontal gene transfer. scielo.brnih.govnih.gov This mechanism has played a significant role in distributing carotenoid production capabilities across unrelated phylogenetic lineages. scielo.br
Other key enzymes in the pathway also show clear evolutionary relationships. The two different types of lycopene (B16060) cyclases in plants, which catalyze the formation of β-ionone and ε-ionone rings, exhibit high sequence similarity, indicating they likely evolved from a common ancestor. ijbs.com Similarly, within the desaturation steps that follow phytoene synthesis, phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) in plants share significant sequence similarity. rsc.org
Table 1: Phylogenetic Diversification of Phytoene Synthase (PSY)
| Organism Group | PSY Classes/Subgroups | Key Evolutionary Events | References |
|---|---|---|---|
| Algae | Class I, Class II | Ancient gene duplication creating two distinct classes. Class II was subsequently lost in many lineages. | nih.govresearchgate.net |
| Angiosperms | Subgroups E1, E2, M1, M2, E3 | Multiple duplication events leading to at least five subgroups with evidence of subfunctionalization and tissue-specific expression. | scielo.brnih.govfrontiersin.org |
| Fungi/Arthropods | Prokaryotic-type PSY | Acquisition of PSY genes via horizontal gene transfer from bacteria. | scielo.brnih.govnih.gov |
Comparative Genomics and Conservation Across Biological Kingdoms
Comparative genomics reveals that the early steps of the carotenoid biosynthesis pathway are remarkably conserved across different biological kingdoms. nih.govasm.org The enzymes that catalyze the formation of the initial C40 backbone, starting from geranylgeranyl pyrophosphate (GGPP), show structural and sequence conservation in organisms as diverse as bacteria, algae, and plants. ijbs.comnih.gov
In cyanobacteria, the genes for GGPP synthase (crtE) and phytoene synthase (crtB) are widely distributed across all species. ijbs.com The enzymes involved in this upstream part of the pathway are generally more conserved than the downstream enzymes responsible for modifying the resulting carotenes. ijbs.com For instance, the amino acid identity for phytoene desaturase (crtP) is over 60% across different cyanobacterial species, and ζ-carotene desaturase also shows high similarity (55% to 99.3%). ijbs.com In contrast, the enzymes for later steps, such as carotene ketolases and hydroxylases, are significantly less conserved. ijbs.com
This pattern of conservation extends beyond prokaryotes. Homologs for the early carotenoid biosynthesis enzymes CrtB (phytoene synthase), CrtE (GGPP synthase), and CrtI (phytoene desaturase) have been identified in both the nonphotosynthetic bacterium Erwinia herbicola and the photosynthetic bacterium Rhodobacter capsulatus. nih.gov Crucially, a comparison between these bacterial enzymes and their plant counterparts reveals clear evolutionary links. The CrtB protein from E. herbicola and R. capsulatus shares 25.2% and 23.3% sequence identity, respectively, with the pTOM5 protein from tomato, a well-characterized phytoene synthase. nih.gov This provides strong evidence for the structural conservation of these early pathway enzymes across vast evolutionary distances. nih.gov The entire carotenoid pathway is considered highly conserved within the plant kingdom. researchgate.netnih.gov
Genomic comparisons within specific bacterial genera, such as Flavobacterium, further illustrate this principle. These bacteria typically possess a conserved core gene cluster for zeaxanthin (B1683548) production, containing genes for phytoene synthase (crtB), phytoene desaturase (crtI), lycopene cyclase (crtY), and β-carotene hydroxylase (crtZ). nih.gov While this core set of functions is maintained, variations exist in other related genes, highlighting a modular evolution of the pathway. nih.gov
Table 2: Sequence Identity of Early Carotenoid Biosynthesis Enzymes Across Different Organisms
| Enzyme | Organisms Compared | Sequence Identity | Significance | References |
|---|---|---|---|---|
| CrtI (Phytoene Desaturase) | Erwinia herbicola vs. Rhodobacter capsulatus | 41.7% | Conservation between nonphotosynthetic and photosynthetic bacteria. | nih.gov |
| CrtB (Phytoene Synthase) | Erwinia herbicola vs. Rhodobacter capsulatus | 33.7% | Conservation between nonphotosynthetic and photosynthetic bacteria. | nih.gov |
| CrtE (GGPP Synthase) | Erwinia herbicola vs. Rhodobacter capsulatus | 30.8% | Conservation between nonphotosynthetic and photosynthetic bacteria. | nih.gov |
| CrtB (Phytoene Synthase) | E. herbicola vs. Tomato (pTOM5) | 25.2% | Demonstrates conservation between bacteria and plants. | nih.gov |
| CrtB (Phytoene Synthase) | R. capsulatus vs. Tomato (pTOM5) | 23.3% | Demonstrates conservation between bacteria and plants. | nih.gov |
Evolutionary Trajectories of Enzyme Function and Specificity
The evolution of carotenoid biosynthesis pathways is a dynamic process where gene duplication, divergence, and selection have sculpted the function and specificity of its enzymes. frontiersin.orgasm.org The hundreds of known carotenoid biosynthetic enzymes can be grouped into a few functional classes, with evidence suggesting that enzymes catalyzing similar transformations have evolved from common ancestors through mutations that altered their specificity. asm.org
Gene duplication is a primary engine for functional innovation in this pathway. frontiersin.org In plants, the expansion of the phytoene synthase (PSY) gene family has allowed for subfunctionalization, where paralogous enzymes acquire tissue-specific expression patterns or are regulated by different developmental and environmental cues. nih.govfrontiersin.org This allows for the fine-tuning of carotenoid production, separating its "housekeeping" roles in photosynthesis in green tissues from its roles in attracting pollinators and seed dispersers in flowers and fruits. oup.com
The inherent evolutionary potential of these enzymes has been demonstrated through laboratory experiments. By mixing, matching, and mutating carotenoid biosynthetic genes from different organisms, researchers have been able to evolve pathways that produce novel carotenoids not found in nature. asm.orgcaltech.edu This highlights the functional plasticity of these enzymes. Enzymes at critical branch points, such as phytoene desaturase (crtI) and lycopene cyclase (crtY), have been specific targets for in vitro evolution, as they determine the type of acyclic or cyclic carotenoids produced. caltech.edu
The evolutionary trajectory of an enzyme can also involve the loss of function or gene copies. Following the ancient gene duplication that created two classes of PSY in algae, the class II enzymes were subsequently lost in many lineages, suggesting that the class I enzyme was sufficient or better adapted for the needs of those organisms. researchgate.net
Divergence in catalytic mechanism is another feature of this pathway's evolution. For example, comparative genomics in Flavobacterium species has revealed the existence of different types of lycopene cyclases. nih.gov One type, CrtY, has multiple active sites and is dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Another rarer type, CrtYcd, possesses a single active site and binds lycopene directly without the need for FAD. nih.gov This illustrates how different enzymatic solutions for the same chemical transformation can evolve from a common ancestral protein.
Table 3: Examples of Evolved Functions in Carotenoid Biosynthesis Enzymes
| Enzyme | Evolutionary Change | Consequence | Organism Group | References |
|---|---|---|---|---|
| Phytoene Synthase (PSY) | Gene duplication and divergence | Subfunctionalization; tissue-specific expression (e.g., in leaves vs. fruit). | Higher Plants | nih.govfrontiersin.orgtandfonline.com |
| Lycopene Cyclase (Lcy) | Gene duplication and divergence | Neofunctionalization; evolution of separate enzymes for α- and β-carotene branches. | Higher Plants | ijbs.com |
| Phytoene Desaturase (CrtI) | Directed evolution (in lab) | Altered substrate specificity, leading to novel carotenoid products. | Bacteria (recombinant) | caltech.edu |
| Lycopene Cyclase (CrtY) | Divergent evolution | Evolution of different mechanisms (FAD-dependent vs. FAD-independent). | Bacteria (Flavobacterium) | nih.gov |
Advanced Methodologies in Prephytoene Pyrophosphate Research
In Vitro Enzyme Activity Assays and Recombinant Protein Production
The characterization of enzymes that synthesize and utilize prephytoene pyrophosphate, primarily phytoene (B131915) synthase (PSY), heavily relies on in vitro enzyme activity assays. nih.govnih.gov Phytoene synthase (EC 2.5.1.32) is a bifunctional enzyme that first catalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form this compound. nih.govfrontiersin.orggenome.jp Subsequently, it converts PPPP into 15-cis-phytoene. genome.jp
A significant challenge in studying these reactions is the availability of the enzyme and its substrate. To overcome this, researchers utilize recombinant protein production systems. nih.gov The genes encoding phytoene synthase from various organisms are often cloned and expressed in hosts like Escherichia coli. nih.govnih.gov This allows for the production of large quantities of the enzyme for purification and subsequent characterization. nih.govfrontiersin.org Detailed protocols have been developed for purifying active PSY from bacterial lysates, which often involves solubilizing the enzyme from inclusion bodies, refolding it, and purifying it using techniques like immobilized metal affinity chromatography (IMAC). nih.gov
Enzyme activity assays for phytoene synthase typically involve incubating the purified recombinant enzyme with its substrate, GGPP. nih.gov Often, a system to supply the GGPP substrate in situ is also required, which can be achieved by co-expressing GGPP synthase. nih.gov The product of the reaction, phytoene, can then be extracted and quantified. To facilitate detection and quantification, radiolabeled substrates, such as ¹⁴C-labeled GGPP, are frequently used. nih.gov This allows for the sensitive measurement of its incorporation into phytoene. nih.gov Bioluminescent assays that detect the release of inorganic pyrophosphate (PPi), a byproduct of the reaction, can also be employed to monitor enzyme activity. lonza.comresearchgate.netru.nl
Kinetic parameters of the enzymatic reactions can be determined through these assays. For instance, studies with phytoene synthase from Capsicum chromoplasts revealed that the enzyme follows Michaelis-Menten kinetics for both the formation of PPPP from GGPP and the conversion of PPPP to phytoene, with K(m) values of 0.30 µM and 0.27 µM, respectively. nih.gov Such assays have also demonstrated the strict dependence of phytoene synthase on Mn²⁺ for its activity. nih.govfrontiersin.org
| Enzyme Studied | Host System for Recombinant Production | Assay Method | Key Findings |
| Phytoene Synthase (PSY) | Escherichia coli | ¹⁴C-labeled substrate incorporation | Characterization of enzyme properties and pathway flux. nih.gov |
| Phytoene Synthase (PSY) | Capsicum chromoplast stroma | Michaelis-Menten kinetics | Determined K(m) values for GGPP and PPPP. nih.gov |
| Membrane-bound pyrophosphatases (M-PPases) | Saccharomyces cerevisiae | Hydrolysis of inorganic pyrophosphate | Two proteins were purified in active states. nih.gov |
Genetic Complementation and Heterologous Expression Systems (e.g., Escherichia coli)
Genetic complementation and heterologous expression systems are powerful tools for functional analysis of genes involved in the this compound segment of the carotenoid biosynthesis pathway. nih.govwikipedia.org Escherichia coli, which does not naturally produce carotenoids but does synthesize the precursor farnesyl pyrophosphate (FPP), is a commonly used heterologous host. nih.govgoogle.com
By introducing genes from other organisms, such as the crt genes from Erwinia herbicola, into E. coli, researchers can reconstitute parts of or the entire carotenoid biosynthesis pathway. nih.govgoogle.com For example, the expression of the ErwiniacrtE gene (encoding GGPP synthase) and crtB gene (encoding phytoene synthase) in E. coli leads to the accumulation of phytoene from the endogenous FPP. nih.govresearchgate.net This functional complementation confirms the roles of these genes in the synthesis of phytoene, a process that proceeds via the formation of this compound.
These systems are invaluable for:
Gene identification: Confirming the function of a candidate gene by observing the production of a specific carotenoid intermediate.
Pathway elucidation: Understanding the sequence of enzymatic reactions by expressing different combinations of genes.
Studying enzyme function: Investigating the substrate specificity and catalytic activity of enzymes in a controlled genetic background.
For instance, complementation experiments with Mycobacterium aurum mutants and plasmids containing carotenoid synthesis genes expressed in E. coli have been instrumental in dissecting the early steps of the pathway, including the conversion of GGPP to phytoene. nih.gov Similarly, the expression of a tomato cDNA for phytoene synthase in E. coli enabled the in vivo and in vitro formation of phytoene and the functional analysis of different parts of the enzyme. genome.jp
| Gene(s) Expressed | Host Organism | Purpose of Expression | Outcome |
| crtE, crtB (Erwinia herbicola) | Escherichia coli | Reconstitute phytoene synthesis | Accumulation of phytoene from FPP. nih.govresearchgate.net |
| Phytoene synthase cDNA (Tomato) | Escherichia coli | Functional analysis of the enzyme | In vivo and in vitro production of phytoene. genome.jp |
| Mycobacterial carotene genes | Escherichia coli | Elucidate pathway and enzyme function | Production of lycopene (B16060) from FPP. nih.gov |
| Fungal CAZymes | Pichia pastoris | Recombinant protein production | Simplified protocol for expression screening. frontiersin.org |
Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling is a sophisticated technique used to trace the path of atoms through metabolic pathways, providing deep insights into the biosynthesis of compounds like this compound. wikipedia.org This method involves supplying cells or enzyme preparations with substrates containing stable isotopes (e.g., ¹³C, ²H, ¹⁸O) and then analyzing the distribution of these isotopes in the products. wikipedia.orgcreative-proteomics.com
In the context of this compound, isotopic labeling can be used to:
Confirm the origin of carbon atoms in the phytoene backbone from GGPP.
Investigate the stereochemistry of the enzymatic reactions.
Quantify the flow of metabolites, or metabolic flux, through the carotenoid pathway. nih.govmdpi.com
Metabolic Flux Analysis (MFA) combined with isotopic labeling is a powerful quantitative tool. creative-proteomics.comnih.govmdpi.com By measuring the isotopic enrichment in various metabolites over time, researchers can build computational models to estimate the rates of enzymatic reactions within a metabolic network. nih.gov For example, ¹³C-MFA has been used to quantify the fluxes through the prenyl pyrophosphate pathway in Saccharomyces cerevisiae mutants engineered to produce phytoene. nih.gov This approach can reveal bottlenecks in the pathway and identify competing pathways that draw precursors away from carotenoid synthesis.
Recent advancements have led to the development of cell-permeant, stable isotope-labeled analogs of isoprenoid precursors like dimethylallyl pyrophosphate (DMAPP), which allow for direct tracking of their incorporation into downstream products in living cells. nih.gov Such tools are invaluable for studying the dynamics of isoprenoid metabolism, including the pathways leading to and from this compound. nih.govbiorxiv.org
| Technique | Labeled Substrate | Organism/System | Key Information Obtained |
| ¹³C-Metabolic Flux Analysis | ¹³C-labeled nutrients | Saccharomyces cerevisiae | Quantification of fluxes through the prenyl pyrophosphate pathway. nih.gov |
| Stable Isotopic Labeling | ¹³C₃ SIE-DMAPP | Bacillus subtilis | Tracking of DMAPP incorporation and compartmentalization of isoprenoid biosynthesis. nih.gov |
| Isotopic Labeling | Deuterium-labeled tryptamine | Plant protoplasts | Monitoring incorporation into alkaloid pathway at single-cell level. biorxiv.org |
Immunological Techniques for Protein Detection and Characterization
Immunological techniques are essential for the detection, quantification, and characterization of the enzymes involved in this compound metabolism. These methods utilize antibodies that specifically recognize and bind to the target protein, such as phytoene synthase.
Key applications of immunological techniques in this area of research include:
Immunodetection (Western Blotting): After separating proteins from a cell extract by size using SDS-PAGE, specific antibodies are used to detect the presence and relative abundance of phytoene synthase. This has been used to show that while PSY protein can be found in both the stroma and membrane fractions of plastids, its activity is primarily associated with the membranes. nih.gov
Immunoprecipitation: Antibodies can be used to isolate phytoene synthase and its associated proteins from a complex mixture of cellular components. This technique was crucial in demonstrating that the enzymatic activities for both the synthesis of this compound and its conversion to phytoene reside in a single protein in Capsicum chromoplasts. nih.govpnas.org
Immunolocalization: By using antibodies labeled with fluorescent dyes or gold particles, the subcellular location of phytoene synthase can be visualized using microscopy techniques. This has helped confirm that carotenoid biosynthesis, including the formation of this compound, occurs within plastids.
The development of specific antibodies against phytoene synthase has been a cornerstone in characterizing the bifunctional nature of this enzyme and understanding its regulation within the cell. nih.govpnas.org
Computational and Bioinformatic Approaches (e.g., Sequence Alignment, Phylogenetic Tree Construction, Structural Prediction)
Computational and bioinformatic tools are indispensable for analyzing the vast amount of sequence and structural data related to the enzymes of the carotenoid pathway. nih.gov
Sequence Alignment: Aligning the amino acid sequences of phytoene synthase from different species helps to identify conserved domains and motifs that are essential for its catalytic activity. nih.govplos.org For example, phytoene synthase shares a conserved prenyltransferase domain with squalene (B77637) synthase. frontiersin.org
Phylogenetic Tree Construction: By comparing the sequences of phytoene synthase genes from a wide range of organisms, from bacteria to plants, researchers can construct phylogenetic trees that reveal the evolutionary relationships and diversification of this enzyme family. nih.govplos.orgresearchgate.netresearchgate.net These analyses have shown that land plant PSY proteins can be divided into distinct groups that often correlate with tissue-specific expression patterns. frontiersin.orgresearchgate.net
Structural Prediction: In the absence of experimentally determined structures, computational modeling can be used to predict the three-dimensional structure of phytoene synthase. These models provide insights into the enzyme's active site, its interaction with the substrate GGPP and the intermediate this compound, and the mechanism of the complex cyclopropylcarbinyl rearrangement that leads to phytoene.
These computational approaches complement experimental data, providing a framework for understanding the structure-function relationships of phytoene synthase and guiding further research, such as site-directed mutagenesis studies to probe the roles of specific amino acid residues. frontiersin.org
Metabolic Engineering and Biotechnological Applications Targeting Prephytoene Pyrophosphate Pathway
Strategies for Enhancing Carotenoid Production in Microbial and Plant Hosts
Efforts to increase carotenoid yields have largely focused on overcoming metabolic bottlenecks and ensuring a robust supply of precursors. These strategies are applicable to both native carotenoid-producing organisms and engineered heterologous hosts.
Phytoene (B131915) synthase is widely recognized as a major rate-limiting enzyme in the carotenoid biosynthetic pathway. frontiersin.orgresearchgate.netfrontiersin.org Its activity dictates the flow of GGPP into carotenoid synthesis. Overexpression of the phytoene synthase gene (PSY or crtB) has proven to be a highly effective strategy for boosting carotenoid production in a wide range of organisms.
In plants, this approach has yielded significant success. For instance, the development of "Golden Rice" involved introducing a plant phytoene synthase (psy) gene into the rice endosperm, which normally does not produce carotenoids, thereby enabling the synthesis of β-carotene (provitamin A). goldenrice.orgfrontiersin.org Similarly, seed-specific overexpression of an endogenous PSY gene in Arabidopsis led to substantial increases in β-carotene, lutein, and violaxanthin (B192666) levels. nih.gov Studies in carrot and apple have further confirmed that PSY expression levels are directly linked to carotenoid accumulation, and its overexpression enhances the content of these pigments. frontiersin.orgashs.org
In microbial systems, the same principle applies. Overexpressing the bacterial phytoene synthase gene (crtB) is a cornerstone of engineering strains like Escherichia coli and Saccharomyces cerevisiae for carotenoid production. nih.govnih.gov For example, in the yeast Xanthophyllomyces dendrorhous, overexpressing the native bifunctional gene crtYB (encoding phytoene synthase and lycopene (B16060) cyclase) was explored to increase astaxanthin (B1665798) production. nih.gov
The enzyme geranylgeranyl pyrophosphate synthase (GGPS), encoded by the crtE gene in bacteria, catalyzes the formation of GGPP, the direct substrate for PSY. nih.govmdpi.com Ensuring a sufficient pool of GGPP is crucial for maximizing the flux towards phytoene. Therefore, co-overexpression of crtE with crtB is a common and effective strategy in microbial engineering to prevent GGPP from becoming a limiting factor. oup.com
Table 1: Examples of Enhanced Carotenoid Production via Overexpression of Phytoene Synthase
| Host Organism | Gene Overexpressed | Key Findings | Reference(s) |
| Rice (Oryza sativa) | Phytoene synthase (psy) from daffodil and maize | Enabled β-carotene accumulation in rice endosperm, creating "Golden Rice". | goldenrice.orgfrontiersin.org |
| Arabidopsis thaliana | Endogenous phytoene synthase (PSY) | Significantly increased levels of β-carotene, luteins, and violaxanthin in seeds. | nih.gov |
| Apple (Malus × domestica) | Apple phytoene synthase 1 (PSY1) | Increased total carotenoids, with β-carotene being the most prevalent, in fruit skin and flesh. | frontiersin.org |
| Escherichia coli | Phytoene synthase (crtB) from Pantoea agglomerans | A key component in engineered pathways for high-level production of lycopene and β-carotene. | longdom.orglongdom.org |
The synthesis of GGPP, the precursor for the prephytoene pyrophosphate pathway, depends on the availability of the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants and many bacteria, these are produced via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, while fungi and animals use the mevalonate (B85504) (MVA) pathway. drexel.edunih.gov Enhancing the flux through these upstream pathways is a critical strategy for boosting carotenoid production.
A primary target for engineering the MEP pathway is the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the first committed step. Overexpression of the dxs gene has been shown to significantly increase the production of various isoprenoids, including carotenoids, in organisms like E. coli and Bacillus subtilis. nih.govmdpi.com For instance, overexpressing dxs in E. coli enhanced carotenoid production by 3.5-fold. mdpi.com Systematically overexpressing multiple genes of the MEP pathway in B. subtilis led to a progressive increase in C30 carotenoid production, demonstrating that multiple enzymes can contribute to flux control. nih.gov
In addition to targeting single enzymes, introducing a complete heterologous pathway can also be highly effective. Engineering E. coli with a hybrid MVA pathway from Streptococcus pneumoniae and Enterococcus faecalis enabled the production of 465 mg/L of β-carotene. longdom.orgmdpi.com Co-expression of an optimized MEP pathway with a heterologous MVA pathway in E. coli has resulted in even higher yields, accumulating up to 3.2 g/L of β-carotene in fed-batch fermentation. nih.gov These approaches ensure a plentiful supply of IPP and DMAPP, which can then be channeled towards carotenoid synthesis. nih.govnih.gov
Table 2: Metabolic Engineering Strategies for Optimizing Upstream Precursor Supply
| Strategy | Host Organism | Target Pathway | Key Genes/Enzymes Modified | Outcome | Reference(s) |
| Overexpression of rate-limiting enzyme | E. coli | MEP | dxs (1-deoxy-D-xylulose-5-phosphate synthase) | 3.6-fold increase in lycopene production. | longdom.orglongdom.org |
| Systematic overexpression of pathway genes | Bacillus subtilis | MEP | dxs, ispD, ispF | Significant increase in C30 carotenoid production with each additional overexpressed gene. | nih.gov |
| Introduction of heterologous pathway | E. coli | MVA | Hybrid MVA pathway from S. pneumoniae and E. faecalis | Production of 465 mg/L of β-carotene. | longdom.orgmdpi.com |
| Co-expression of optimized native and heterologous pathways | E. coli | MEP & MVA | Optimized MEP pathway (dxs, fni) + MVA pathway | Accumulation of 3.2 g/L β-carotene from glycerol. | nih.gov |
Engineering Novel Carotenoid Biosynthesis Pathways
Metabolic engineering allows for the rational assembly of genes from diverse biological sources to create novel biosynthetic pathways in a heterologous host. longdom.orgmdpi.com This approach not only enables the production of known carotenoids in industrially relevant microbes like E. coli and S. cerevisiae but also facilitates the synthesis of novel or "unnatural" carotenoid analogs. nih.gov
By combining carotenogenic enzymes with different specificities, the natural pathway can be extended or redirected. For example, the expression of β-end ketolase from Agrobacterium aurantiacum can extend a zeaxanthin (B1683548) pathway to produce astaxanthin. mdpi.com The portability of carotenoid biosynthetic enzymes is a key advantage, as the central isoprenoid pathway that provides the necessary precursors exists in virtually all organisms. nih.gov
This "plug-and-play" approach involves constructing plasmids containing a set of carotenoid synthesis genes (crtE, crtB, crtI, crtY, etc.) which, when transformed into a host like E. coli, can convert GGPP into various carotenoids. researchgate.net The choice of enzymes from different species can significantly impact the final product and yield. For instance, carotenogenic enzymes from Pantoea agglomerans resulted in twofold higher lycopene production in E. coli compared to those from Pantoea ananatis. longdom.orglongdom.org This combinatorial strategy allows for the exploration of vast biochemical diversity, potentially leading to the discovery of carotenoids with new functionalities. nih.gov
Directed Evolution and Rational Design of Enzymes for Improved Biocatalysis
While overexpression of pathway enzymes is a powerful tool, the intrinsic properties of the enzymes themselves—such as catalytic efficiency, stability, and substrate specificity—can still pose limitations. Protein engineering, through directed evolution and rational design, offers a means to overcome these constraints. frontiersin.org
Rational design relies on a detailed understanding of an enzyme's structure and mechanism to predict and introduce specific mutations that may enhance its function. frontiersin.orgresearchgate.net For enzymes in the carotenoid pathway like phytoene synthase, this could involve modifying the active site to improve its affinity for GGPP or altering its regulatory domains to reduce feedback inhibition.
Future Research Directions and Unaddressed Scientific Inquiries
Elucidation of Fine-Tuned Regulatory Networks
The concentration of prephytoene pyrophosphate is tightly controlled through the regulation of its synthesis from geranylgeranyl pyrophosphate (GGPP) and its subsequent conversion to phytoene (B131915). This critical control point is primarily governed by the enzyme phytoene synthase (PSY). frontiersin.orgnih.gov Future research will likely focus on dissecting the multifaceted regulatory networks that modulate PSY activity and, consequently, the flux of metabolites through this compound.
Key Areas of Future Investigation:
Transcriptional Regulation: The expression of the PSY gene is a major determinant of carotenoid production. nih.govresearchgate.net It is known to be influenced by a variety of developmental cues and environmental signals, such as light, which is perceived by phytochromes and mediated by Phytochrome-Interacting Factors (PIFs). nih.gov Future studies will aim to identify the full complement of transcription factors and cis-regulatory elements that fine-tune PSY expression in response to diverse stimuli.
Post-Transcriptional and Post-Translational Modifications: Emerging evidence suggests that the regulation of PSY extends beyond the transcriptional level. Investigations into post-transcriptional mechanisms, such as alternative splicing and mRNA stability, as well as post-translational modifications like phosphorylation and ubiquitination, will provide a more comprehensive picture of how PSY activity is rapidly and precisely controlled.
Metabolon Formation and Subcellular Organization: There is growing support for the idea that the enzymes of the carotenoid biosynthetic pathway, including PSY, are organized into multi-enzyme complexes known as metabolons. westernsydney.edu.au These structures are thought to enhance catalytic efficiency and prevent the diffusion of intermediates. Future research will focus on characterizing the composition, stoichiometry, and dynamic regulation of these metabolons and how they influence the channeling of this compound. The interaction of PSY with the ORANGE (OR) protein, which is involved in chromoplast biogenesis, is a key aspect of this regulation. westernsydney.edu.au
| Regulatory Level | Key Players | Research Focus |
| Transcriptional | Phytochromes, PIFs, other transcription factors | Identification of novel regulators and cis-regulatory elements. |
| Post-Transcriptional | Splicing factors, microRNAs | Understanding the role of alternative splicing and mRNA stability. |
| Post-Translational | Kinases, phosphatases, ubiquitin ligases | Mapping modification sites and their functional impact on PSY activity. |
| Metabolon Formation | ORANGE (OR) protein, other pathway enzymes | Characterization of the PSY-containing metabolon and its dynamics. |
Discovery of Novel Enzymes and Reaction Mechanisms
The conversion of two molecules of GGPP to phytoene via this compound is catalyzed by the bifunctional enzyme phytoene synthase. frontiersin.orgnih.gov While this two-step mechanism is well-accepted, the possibility of alternative enzymes and reaction pathways in different organisms remains an exciting area of exploration.
Future research directions in this area include:
Exploring Enzyme Diversity: Mining the genomes of a wide range of organisms, from bacteria and archaea to diverse plant and algal species, may reveal novel enzymes capable of synthesizing or acting upon this compound. These enzymes may possess unique kinetic properties or regulatory mechanisms.
Alternative Reaction Pathways: While the condensation of GGPP is the canonical route to this compound, the existence of alternative or modified pathways, particularly in organisms that produce unusual carotenoids, cannot be ruled out. Investigating these organisms may uncover novel biochemical transformations involving this intermediate.
Structural and Mechanistic Studies: High-resolution crystal structures of PSY from different organisms, in complex with its substrates and cofactors, will provide deeper insights into the catalytic mechanism of this compound synthesis and its conversion to phytoene. This knowledge is crucial for the rational design of enzymes with improved catalytic efficiency or altered product specificity.
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the role of this compound in cellular metabolism, it is essential to move beyond a reductionist approach and embrace a systems-level perspective. The integration of data from various "omics" technologies holds the key to building predictive models of carotenoid biosynthesis and its interaction with other metabolic pathways.
Future research will increasingly rely on:
Transcriptomics: RNA-sequencing can provide a global view of gene expression changes in response to genetic perturbations or environmental stimuli, revealing the co-regulated networks of genes involved in carotenoid biosynthesis.
Proteomics: Quantitative proteomics can be used to measure the abundance of PSY and other pathway enzymes, providing a more direct assessment of the cell's catalytic capacity for this compound metabolism.
Metabolomics: Advanced mass spectrometry-based techniques will enable the sensitive and accurate quantification of this compound and other pathway intermediates, allowing for the direct measurement of metabolic fluxes.
Computational Modeling: The integration of multi-omics datasets into computational models will allow for the simulation of carotenoid biosynthesis under different conditions. These models can be used to predict the outcomes of metabolic engineering strategies and to identify key control points in the pathway.
By pursuing these future research directions, the scientific community will undoubtedly gain a more profound understanding of the intricate biology of this compound, paving the way for the targeted manipulation of carotenoid biosynthesis for improved nutrition, health, and industrial applications.
Q & A
Q. What is the enzymatic mechanism underlying the conversion of geranylgeranyl pyrophosphate (GGPP) to prephytoene pyrophosphate (PPPP) in carotenoid biosynthesis?
Phytoene synthase (CrtB or PSY) catalyzes the dimerization of two GGPP molecules via a cyclopropane intermediate, forming PPPP. This reaction occurs in two steps: (1) GGPP condensation to PPPP and (2) PPPP rearrangement to 15-cis-phytoene, releasing diphosphate. The enzyme’s structural homology across species (e.g., Rhodobacter capsulatus crtB and tomato pTOM5) supports conserved catalytic mechanisms . Methodologically, in vitro assays using purified CrtB with GGPP substrate and HPLC analysis of intermediates are recommended to validate activity.
Q. Which experimental methods are recommended for detecting and quantifying PPPP in plant or microbial systems?
Reverse-phase high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection is widely used due to PPPP’s instability and low abundance. Isotopic labeling (e.g., -GGPP) coupled with thin-layer chromatography can track PPPP synthesis in dynamic metabolic flux studies. Enzymatic assays using phytoene synthase inhibitors (e.g., norflurazon) help isolate PPPP accumulation .
Q. What genes are essential for PPPP synthesis in model organisms like Rhodobacter capsulatus or Erwinia herbicola?
The crtB gene encodes phytoene synthase, which directly catalyzes PPPP formation. In Erwinia herbicola, crtB and crtI (phytoene desaturase) form a conserved operon critical for carotenoid biosynthesis. Gene knockout studies using homologous recombination or CRISPR-Cas9 confirm crtB’s indispensability for PPPP production .
Q. What are the technical challenges in tracking PPPP accumulation in dynamic metabolic flux studies?
PPPP’s rapid conversion to phytoene and instability under standard lab conditions (e.g., light, temperature) necessitate real-time quenching (e.g., liquid nitrogen snap-freezing) and extraction in inert atmospheres. Low intracellular concentrations require sensitive detection limits (<1 nmol/g fresh weight), achievable via LC-MS/MS with stable isotope dilution .
Advanced Research Questions
Q. How do discrepancies in reported catalytic efficiencies of phytoene synthase (CrtB) across species impact metabolic engineering strategies for carotenoid overproduction?
CrtB homologs exhibit species-specific kinetic parameters (e.g., for GGPP varies 10-fold between bacterial and plant isoforms). For example, Capsicum annuum CrtB shows higher processivity but lower solubility than bacterial variants. Rational engineering strategies, such as domain-swapping or directed evolution, can optimize catalytic efficiency in heterologous hosts. Comparative structural studies (e.g., X-ray crystallography of R. capsulatus CrtB vs. plant PSY) identify key residues for mutagenesis .
Q. How can analytical approaches resolve contradictions in PPPP stability data under varying pH and temperature?
Contradictory stability profiles (e.g., half-life ranging from minutes to hours) arise from differences in assay conditions (e.g., buffer composition, ionic strength). Controlled studies using standardized buffers (pH 6.5–8.0) and spectroscopic monitoring (e.g., -NMR for diphosphate release) under anaerobic conditions are critical. Statistical meta-analysis of published datasets can identify confounding variables .
Q. What in vitro reconstitution strategies validate PPPP dehydrogenase activity in cyanobacterial systems?
Cyanobacterial PPPP dehydrogenase (encoded by homologs like ORF323 in Cyanophora paradoxa) requires co-purification with membrane-bound electron carriers (e.g., ferredoxin). Activity assays using -PPPP and monitoring release confirm dehydrogenation. Phylogenetic analysis of crtE-like genes across cyanobacteria and algae reveals evolutionary conservation of this step .
Q. How does PPPP’s role differ in non-photosynthetic organisms compared to plants?
In non-photosynthetic bacteria (e.g., Myxococcus xanthus), PPPP synthesis is tightly coupled to secondary metabolite production (e.g., myxobacterial carotenoids), with regulatory elements (e.g., light-inducible promoters) distinct from plant plastidial pathways. In plants, PPPP synthesis is compartmentalized in chloroplasts and regulated by redox-sensitive transcription factors (e.g., PSY phosphorylation). Cross-species transcriptomic profiling under stress conditions (e.g., high light) highlights these divergences .
Q. Methodological Notes
- Contradiction Analysis : When reconciling conflicting data (e.g., enzyme kinetics), apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Pathway Engineering : Use PICO(T) (Population, Intervention, Comparison, Outcome, Time) to design experiments testing CRISPR-edited crtB variants in microbial hosts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
